

The Discovery and Initial Characterization of D-Ala-Lys-AMCA: A Technical Guide

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Compound of Interest		
Compound Name:	D-Ala-Lys-AMCA	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **D-Ala-Lys-AMCA** is a fluorescently labeled dipeptide that has emerged as a valuable tool for investigating the activity of proton-coupled oligopeptide transporters (PEPTs). [1][2][3][4][5] These transporters play a crucial role in the absorption and disposition of di- and tripeptides from dietary protein breakdown, as well as peptidomimetic drugs, in various tissues. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key applications of **D-Ala-Lys-AMCA**.

Physicochemical Properties and Data Presentation

D-Ala-Lys-AMCA is a synthetic molecule consisting of a D-alanine and a lysine residue, with the fluorescent probe 7-amino-4-methylcoumarin-3-acetic acid (AMCA) conjugated to the lysine side chain. This fluorescent modification allows for the sensitive detection and quantification of its transport into cells.



Property	Value	Source
Molecular Formula	C21H28N4O6	[3][4]
Molecular Weight	432.47 g/mol	[3][4]
CAS Number	375822-19-8	[3][4]
Appearance	Powder	[5]
Solubility	Soluble in DMSO	[3]
Fluorescence	Emits blue fluorescence	[1][2][3][5]
Excitation Wavelength (Ex)	~390 nm	[1]
Emission Wavelength (Em)	~480 nm	[1]
Storage	Store at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles.	[1][2][3]

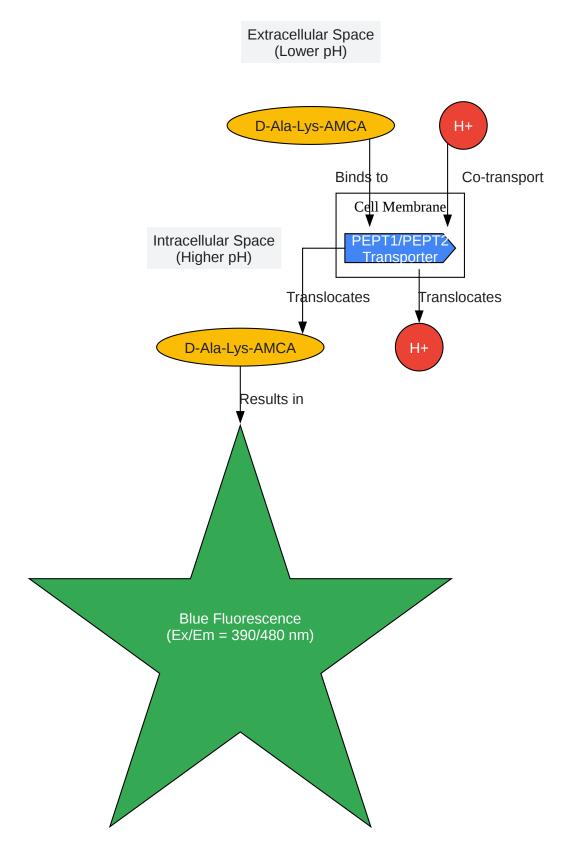
Mechanism of Action: A Fluorescent Substrate for PEPTs

D-Ala-Lys-AMCA functions as a substrate for proton-coupled oligopeptide transporters, most notably PEPT1 and PEPT2.[1][2][4] The uptake of **D-Ala-Lys-AMCA** into cells is an active transport process driven by an inwardly directed proton gradient. This pH-dependent transport mechanism allows for the accumulation of the fluorescent probe inside cells expressing these transporters.[6]

The intensity of the intracellular fluorescence is directly proportional to the transport activity. Consequently, **D-Ala-Lys-AMCA** is a valuable tool for:

- Characterizing the expression and functional activity of PEPT1 and PEPT2 in various cell types and tissues.[1][2][7]
- Screening and characterizing potential substrates or inhibitors of PEPT transporters.[1][4]
- Visualizing dipeptide transport across cellular membranes.[8]





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Mechanism of **D-Ala-Lys-AMCA** transport via PEPT1/PEPT2.



Key Experimental Findings

D-Ala-Lys-AMCA has been utilized in a variety of biological systems to probe the function of peptide transporters.



Cell Line / Tissue	Transporter(s) Studied	Key Findings	Reference(s)
Caco-2 Cells	PEPT1	D-Ala-Lys-AMCA is transported into Caco- 2 cells.	[1][5]
Liver Cancer Cells	PEPT1	Transport of D-Ala- Lys-AMCA was observed, suggesting a potential for tumor- targeted drug delivery. The uptake was competitively inhibited by PEPT1 substrates.	[1][3][4]
Prostate Cancer Cells (LNCaP, PC-3)	PEPT1, PEPT2	D-Ala-Lys-AMCA accumulated in LNCaP (high PEPT2 expression) and PC-3 (high PEPT1 expression) cells, but not in DU145 cells with weak PEPT1 expression.	[6]
Murine Small Intestine	PEPT1	D-Ala-Lys-AMCA was taken up by enterocytes, with decreasing intensity from the villus tip to the base. This uptake was competitively inhibited by cefadroxil, captopril, and glycylglutamine.	[4]
Renal Brush Border Membrane Vesicles	PEPT1, PEPT2	The related compound β-Ala-Lys-AMCA was shown to be a good	[8][9]



substrate for renal peptide transporters.

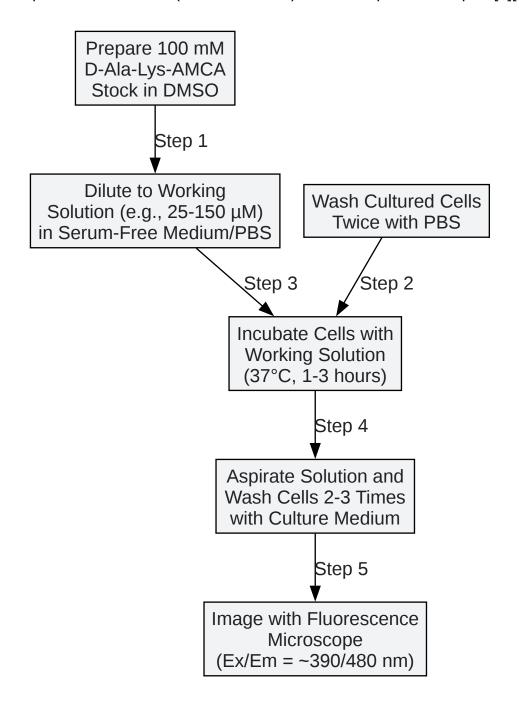
Experimental Protocols

The following provides a generalized methodology for a cell-based fluorescence microscopy assay using **D-Ala-Lys-AMCA**. This protocol should be optimized for specific cell types and experimental conditions.

- 1. Preparation of Stock and Working Solutions:
- Stock Solution: Prepare a 100 mM stock solution of D-Ala-Lys-AMCA in dimethyl sulfoxide (DMSO).[1][2]
- Storage: Aliquot and store the stock solution at -20°C or -80°C in the dark.[1][2][3]
- Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 25-150 μM) in pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline (PBS).[1] It is recommended to prepare this solution fresh.
- 2. Cell Preparation and Staining:
- Culture cells to the desired confluency on a suitable imaging plate or coverslip.
- Wash the cells twice with PBS for 5 minutes each time.[1][2]
- Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for 1-3 hours.
 [1] The optimal incubation time may vary depending on the cell type and transporter expression levels.
- 3. Imaging:
- Aspirate the dye working solution.
- Wash the cells 2-3 times with culture medium for 5 minutes each time to remove extracellular probe.[1][2]



- Observe the intracellular fluorescence using a fluorescence microscope with appropriate filters for AMCA (Ex/Em = ~390/480 nm).[1][2]
- 4. Inhibition Assay (Optional):
- To confirm the specificity of uptake, pre-incubate the cells with a known PEPT inhibitor (e.g., Gly-Sar) before adding the **D-Ala-Lys-AMCA** working solution. A reduction in fluorescence intensity compared to the control (without inhibitor) indicates specific transport.[4][6]





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General experimental workflow for cell-based **D-Ala-Lys-AMCA** uptake assay.

Conclusion

D-Ala-Lys-AMCA is a well-characterized fluorescent probe that serves as an invaluable tool for studying the functional activity of peptide transporters PEPT1 and PEPT2. Its utility in various cell and tissue models has been demonstrated, providing insights into peptide transport mechanisms and offering a platform for the screening of transporter substrates and inhibitors. The straightforward experimental protocols and robust fluorescent signal make it an accessible and reliable reagent for researchers in cell biology, pharmacology, and drug development.

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